![molecular formula C19H47N7O4 B566384 N'-(2-aminoethyl)propane-1,3-diamine;N'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine;hexanedioic acid CAS No. 102561-59-1](/img/structure/B566384.png)

N'-(2-aminoethyl)propane-1,3-diamine;N'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine;hexanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

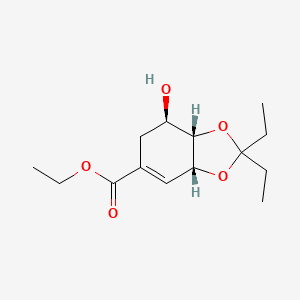

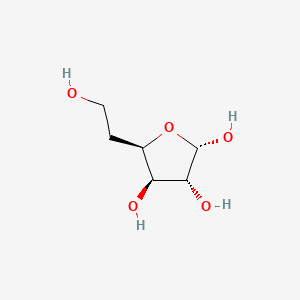

N’-(2-aminoethyl)propane-1,3-diamine, N’-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine, and hexanedioic acid are organic compounds with significant applications in various fields. These compounds are known for their unique chemical properties and versatility in synthetic chemistry, making them valuable in both research and industrial settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N’-(2-aminoethyl)propane-1,3-diamine can be synthesized through the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation. The reaction typically involves the use of a catalyst such as Raney nickel under high pressure and temperature conditions . The process yields a high purity product with minimal by-products.

N’-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine is synthesized by reacting 1,3-diaminopropane with acrylonitrile, followed by hydrogenation. The reaction conditions are similar to those used for N’-(2-aminoethyl)propane-1,3-diamine, involving high pressure and temperature with a suitable catalyst .

This industrial process is well-established and yields high purity adipic acid .

Analyse Chemischer Reaktionen

Types of Reactions

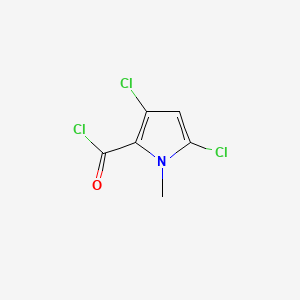

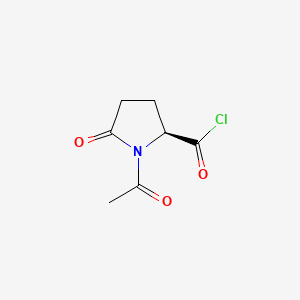

Oxidation: N’-(2-aminoethyl)propane-1,3-diamine can undergo oxidation reactions to form corresponding amides or imides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Amides, imides.

Reduction: Primary amines.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(2-aminoethyl)propane-1,3-diamine and its derivatives have numerous applications in scientific research:

Wirkmechanismus

N’-(2-aminoethyl)propane-1,3-diamine acts as a high-affinity chelator for metal ions, particularly copper (II). It inhibits mitochondrial cytochrome c oxidase by causing cellular copper deficiency, which can lead to increased oxidative stress and apoptosis in certain cell lines . This mechanism is particularly relevant in the study of cancer and neurodegenerative diseases.

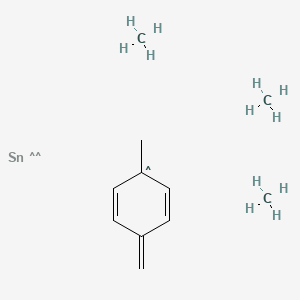

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Similar structure but with an additional aminoethyl group, making it a more potent chelator.

N,N’-Dimethyl-1,3-propanediamine: Contains methyl groups instead of aminoethyl groups, resulting in different reactivity and applications.

Tris(2-aminoethyl)amine: Contains three aminoethyl groups, used in coordination chemistry and as a ligand in metal complexes.

Uniqueness

N’-(2-aminoethyl)propane-1,3-diamine is unique due to its balanced reactivity and ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring precise control over metal ion concentrations and interactions.

Eigenschaften

CAS-Nummer |

102561-59-1 |

|---|---|

Molekularformel |

C19H47N7O4 |

Molekulargewicht |

437.63 |

IUPAC-Name |

N/'-(2-aminoethyl)propane-1,3-diamine;N/'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine;hexanedioic acid |

InChI |

InChI=1S/C8H22N4.C6H10O4.C5H15N3/c9-3-1-5-11-7-8-12-6-2-4-10;7-5(8)3-1-2-4-6(9)10;6-2-1-4-8-5-3-7/h11-12H,1-10H2;1-4H2,(H,7,8)(H,9,10);8H,1-7H2 |

InChI-Schlüssel |

DRCBKIKDFSVIHV-UHFFFAOYSA-N |

SMILES |

C(CCC(=O)O)CC(=O)O.C(CN)CNCCN.C(CN)CNCCNCCCN |

Synonyme |

Hexanedioic acid, polymer with N-(2-aminoethyl)-1,3-propanediamine and N,N-1,2-ethanediylbis1,3-propanediamine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-1H-benzo[d]imidazol-4-ol](/img/structure/B566310.png)

![7-Ethylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine](/img/structure/B566318.png)

![tetrapotassium;4-[(E,3E)-3-[3-carboxylato-1-(2,5-disulfophenyl)-5-oxopyrazol-4-ylidene]prop-1-enyl]-5-oxido-1-(2-sulfo-5-sulfonatophenyl)pyrazole-3-carboxylate](/img/structure/B566320.png)

![{4-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B566324.png)